molecular formula C13H17N3O3S B2390897 N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421484-89-0

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2390897
CAS No.: 1421484-89-0
M. Wt: 295.36
InChI Key: YUNGEQQRDKKNGU-UHFFFAOYSA-N
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Description

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound designed for research and development purposes. Its molecular structure incorporates two pharmacologically significant moieties: a 2,5-dimethylfuran ring and a 4-methyl-1,2,3-thiadiazole-5-carboxamide group. The 1,2,3-thiadiazole scaffold is a recognized heterocyclic system in medicinal chemistry, noted for its potential in various biological applications . Compounds featuring the 2,5-dimethylfuran substituent have been investigated in numerous synthetic pathways, indicating its utility as a versatile building block in organic synthesis . This combination suggests potential for researchers to explore its properties in areas such as antimicrobial studies, given that thiadiazole derivatives are extensively studied for such activity , or in material science applications. The presence of the hydroxypropyl linker may influence the compound's solubility and overall pharmacokinetic profile. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety and stability tests before handling.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-7-6-10(9(3)19-7)11(17)4-5-14-13(18)12-8(2)15-16-20-12/h6,11,17H,4-5H2,1-3H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNGEQQRDKKNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=C(N=NS2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1421484-89-0) is a compound of increasing interest due to its potential biological activities. The structural features of this compound suggest it may exhibit a range of pharmacological effects, particularly in the realms of anti-inflammatory and antimicrobial activities. This article will explore the biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3O3S, with a molecular weight of 295.36 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number1421484-89-0
Molecular FormulaC13H17N3O3S
Molecular Weight295.36 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anti-inflammatory Activity

Research indicates that derivatives of thiadiazole compounds demonstrate significant anti-inflammatory properties. A study comparing various thiadiazole derivatives showed that some exhibited potent anti-inflammatory effects through mechanisms such as inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways . For instance, compounds similar to this compound were evaluated using the bovine serum albumin denaturation method, which revealed their ability to stabilize proteins and reduce inflammation .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been extensively studied. Compounds containing the thiadiazole moiety have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, a derivative with a similar structure demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget PathogenMIC (µg/mL)
Thiadiazole Derivative AE. coli32.6
Thiadiazole Derivative BS. aureus62.5
N-(3-(2,5-dimethylfuran-3-yl)...P. aeruginosaTBD

Cytotoxic Activity

In addition to its anti-inflammatory and antimicrobial properties, the compound may exhibit cytotoxic effects against cancer cell lines. Research on related thiadiazole compounds has indicated their potential as anticancer agents through mechanisms such as inducing apoptosis and inhibiting cell proliferation in various cancer models .

Study 1: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of a series of thiadiazole derivatives in vitro. The results indicated that these compounds significantly inhibited the production of nitric oxide in macrophages stimulated by lipopolysaccharide (LPS), suggesting a mechanism for their anti-inflammatory action .

Study 2: Antimicrobial Efficacy

In another investigation into the antimicrobial properties of thiadiazole derivatives, researchers utilized agar well diffusion methods to assess activity against resistant bacterial strains. The findings demonstrated that several derivatives exhibited zones of inhibition comparable to established antibiotics like ciprofloxacin and diclofenac sodium .

Comparison with Similar Compounds

Structural Analogues in the Thiadiazole Family
Compound Name Core Structure Substituents Key Properties/Activities Reference
Target Compound 1,2,3-Thiadiazole 4-methyl; 5-carboxamide (N-linked 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl) Hypothesized enhanced solubility due to hydroxyl; potential antimicrobial activity inferred from thiadiazole analogs
N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p) 1,3,4-Thiadiazole 5-pyridinyl; 2-carboxamide (N-linked 2,5-dimethoxyphenyl) Antimicrobial activity (inferred); molecular weight: 343.08 g/mol
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole 4-carboxamide; chloro; methyl; cyano Antifungal/antimicrobial (yield: 68%; mp: 133–135°C)

Key Observations :

  • Thiadiazole Isomerism: The 1,2,3-thiadiazole core in the target compound differs from the 1,3,4-thiadiazole in . The latter is more prevalent in drug design due to its stability and proven antimicrobial activity .
  • Hydrophilicity : The hydroxyl group in the target’s propyl chain contrasts with the methoxy groups in ’s 18p, suggesting improved aqueous solubility compared to lipophilic analogs like 18q (mp: 220–222°C) .
  • Synthetic Complexity : The target’s furan-propyl-thiadiazole architecture requires multi-step synthesis, similar to the pyrazole-carboxamide derivatives in , which employ EDCI/HOBt-mediated coupling (yields: 62–71%) .
Furan-Containing Analogues

The 2,5-dimethylfuran moiety in the target compound shares structural similarities with the furan ring in ’s pyrazole-furan hybrid. The dihedral angle between the pyrazole and furan rings in (21.07°) suggests moderate planarity, which could influence intermolecular interactions like π-π stacking or hydrogen bonding . In contrast, the target’s hydroxyl group may form stronger hydrogen bonds (e.g., O–H···N/O), enhancing crystal lattice stability, as seen in ’s trans-dimer motifs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves coupling thiadiazole-5-carboxylic acid derivatives with hydroxypropylamine intermediates. Key steps include cyclization under reflux in solvents like dimethylformamide (DMF) or acetonitrile. Ultrasound-assisted methods can enhance reaction rates and yields by up to 20% compared to traditional heating . Critical parameters include temperature control (60–80°C), solvent choice (polar aprotic solvents preferred), and catalyst selection (e.g., iodine/triethylamine for cyclization). Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry, particularly distinguishing between thiadiazole and furan substituents. Mass spectrometry (MS) validates molecular weight, while FT-IR identifies functional groups like carboxamide (-C=O) and hydroxyl (-OH). High-resolution LC-MS or elemental analysis ensures >95% purity .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

  • Methodological Answer : Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given thiadiazole’s role in ATP-mimetic binding .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the thiadiazole-carboxamide bond formation?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity during cyclization. For example, the 1,3,4-thiadiazole ring forms preferentially due to lower activation energy compared to 1,2,5-isomers. Experimental validation via kinetic studies (e.g., varying POCl₃ concentrations) confirms thermodynamic vs. kinetic control .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) often arise from assay conditions (pH, serum content) or impurity profiles. Mitigation strategies:

  • Standardize protocols : Use CLSI guidelines for antimicrobial assays .
  • Orthogonal validation : Cross-check cytotoxicity with apoptosis markers (Annexin V/PI staining) .
  • Batch analysis : Compare HPLC purity (>98%) and stability (e.g., degradation under light/humidity) .

Q. What computational tools are effective for predicting this compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to targets like EGFR or COX-2. ADMET predictors (SwissADME, ProTox-II) evaluate logP (lipophilicity), CYP450 inhibition, and hepatotoxicity. Validate with in vitro Caco-2 permeability and microsomal stability assays .

Q. How does the hydroxyl group in the propyl chain influence solubility and bioavailability?

  • Methodological Answer : The 3-hydroxypropyl moiety enhances water solubility via hydrogen bonding, confirmed by shake-flask solubility tests. However, it may reduce membrane permeability (measured via PAMPA). Prodrug strategies (e.g., acetylating the -OH group) can improve oral bioavailability .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (ICH Q1A guidelines):

  • pH stability : Test in buffers (pH 1–9) at 37°C; degradation products analyzed via LC-MS .
  • Thermal stability : Store at 40°C/75% RH for 4 weeks; DSC/TGA identifies melting point shifts .

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